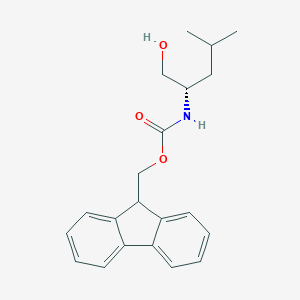

Fmoc-L-leucinol

描述

BenchChem offers high-quality Fmoc-L-leucinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-leucinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of Fmoc-L-leucinol in Modern Biochemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Versatility of a Chiral Building Block

In the landscape of contemporary biochemistry and medicinal chemistry, the strategic deployment of precisely engineered molecular scaffolds is paramount to advancing therapeutic innovation. Among the arsenal of chiral building blocks available to the synthetic chemist, Fmoc-L-leucinol has emerged as a cornerstone reagent, prized for its versatility and pivotal role in the construction of complex biomolecules and targeted therapeutics.[1] This N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected derivative of L-leucinol, an amino alcohol, offers a unique combination of a readily cleavable protecting group and a primary alcohol functionality, rendering it an invaluable precursor for a range of sophisticated synthetic endeavors.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the multifaceted applications of Fmoc-L-leucinol. We will delve into its fundamental role in the synthesis of peptide aldehydes, its application in the construction of peptidomimetics, and its significance as a chiral synthon in asymmetric synthesis. Through a detailed examination of reaction mechanisms, step-by-step experimental protocols, and illustrative case studies, this guide will illuminate the causality behind the experimental choices involving Fmoc-L-leucinol, thereby empowering researchers to leverage its full potential in their own investigations.

Core Application: A Gateway to Potent Peptide Aldehyde Inhibitors

A primary and highly impactful application of Fmoc-L-leucinol lies in its role as a precursor to peptide aldehydes. These compounds are of significant interest due to their capacity to act as potent, reversible inhibitors of various protease classes, particularly cysteine proteases such as cathepsins and calpains.[2][3] The electrophilic aldehyde functionality readily reacts with the nucleophilic thiol group of the active site cysteine residue to form a stable, yet reversible, thiohemiacetal adduct, effectively arresting the enzyme's catalytic activity.

The synthesis of peptide aldehydes from Fmoc-L-leucinol is a well-established and efficient process, most commonly achieved through mild oxidation of the primary alcohol. The Dess-Martin periodinane (DMP) oxidation has proven to be a particularly effective method, offering high yields and preserving the stereochemical integrity of the chiral center.[1]

Experimental Protocol: Oxidation of Fmoc-L-leucinol to Fmoc-L-leucinal using Dess-Martin Periodinane

This protocol outlines the synthesis of Fmoc-L-leucinal, the direct aldehyde precursor for incorporation into peptide chains.

Materials:

-

Fmoc-L-leucinol

-

Dess-Martin periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-L-leucinol (1.0 equivalent) in anhydrous DCM.

-

Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Fmoc-L-leucinal.

Data Presentation: Physicochemical Properties of Fmoc-L-leucinol and Fmoc-L-leucinal

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Fmoc-L-leucinol | C₂₁H₂₅NO₃ | 339.43 | White to off-white solid |

| Fmoc-L-leucinal | C₂₁H₂₃NO₃ | 337.41 | White to off-white solid |

Solid-Phase Synthesis of Peptide Aldehydes: A Stepwise Approach

The true power of Fmoc-L-leucinol is realized in its application within solid-phase peptide synthesis (SPPS) to generate C-terminally modified peptide aldehydes.[4][5] This methodology allows for the sequential assembly of a desired peptide sequence, culminating in the incorporation of the aldehyde functionality at the C-terminus.

Experimental Workflow: Solid-Phase Synthesis of a Model Tripeptide Aldehyde (Ac-Phe-Leu-Leucinal)

This workflow illustrates the integration of Fmoc-L-leucinal into a standard Fmoc-based SPPS protocol.

Caption: Workflow for the solid-phase synthesis of a peptide aldehyde.

Fmoc-L-leucinol in Peptidomimetic and Chiral Synthesis

Beyond its role in generating peptide aldehydes, Fmoc-L-leucinol is a valuable building block for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased metabolic stability and improved bioavailability.[5] The primary alcohol of Fmoc-L-leucinol can be further functionalized to create non-peptidic linkages, or the entire amino alcohol unit can be incorporated as a chiral scaffold.

Furthermore, in the broader context of asymmetric synthesis, Fmoc-L-leucinol can serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While not its most common application, the inherent chirality of Fmoc-L-leucinol can be exploited to control the stereochemical outcome of reactions at other sites in a molecule.

Application in Drug Discovery: Targeting Proteases in Disease

The ability to synthesize peptide aldehydes with high precision and diversity has positioned Fmoc-L-leucinol as a key reagent in drug discovery programs targeting proteases. Dysregulation of protease activity is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and infectious diseases.

-

Calpain Inhibitors: Calpains are a family of calcium-dependent cysteine proteases whose overactivation is linked to neurodegenerative conditions such as Alzheimer's disease and spinal cord injury. Di- and tri-peptide aldehydes derived from Fmoc-L-leucinol have demonstrated potent inhibition of calpains.[6] For instance, benzyloxycarbonyl-leucyl-leucinal (ZLLal) exhibits strong inhibitory activity against calpain.[6]

-

Cathepsin Inhibitors: Cathepsins, another family of cysteine proteases, are involved in various physiological processes, and their dysregulation is associated with cancer progression and osteoporosis.[3] Peptide aldehydes incorporating a leucinal residue at the C-terminus have been shown to be potent and selective inhibitors of cathepsin L.[3]

-

Antiviral Agents: The main proteases of many viruses, including SARS-CoV-2, are cysteine proteases and represent attractive targets for antiviral drug development. Peptide aldehydes have been extensively investigated as inhibitors of these viral proteases, with the leucinal moiety often playing a crucial role in binding to the enzyme's active site.[1]

Characterization and Quality Control

The successful synthesis and application of Fmoc-L-leucinol and its derivatives hinge on rigorous analytical characterization.

-

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of Fmoc-L-leucinol, its oxidized aldehyde form, and the final peptide aldehydes. Characteristic signals for the Fmoc group, the leucine side chain, and the aldehyde proton (typically around 9.5 ppm in ¹H NMR) provide unambiguous structural verification.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compounds, ensuring their elemental composition.

-

Chiral HPLC: To ensure the enantiomeric purity of Fmoc-L-leucinol and its derivatives, chiral High-Performance Liquid Chromatography (HPLC) is employed. This is critical as the biological activity of peptide-based drugs is highly dependent on their stereochemistry.

Conclusion and Future Perspectives

Fmoc-L-leucinol has solidified its position as a strategically important and versatile building block in modern biochemistry and drug discovery. Its primary utility as a precursor for peptide aldehydes has enabled the development of potent and selective inhibitors for a range of therapeutically relevant proteases. The continued exploration of its applications in peptidomimetic design and as a chiral synthon will undoubtedly lead to the discovery of novel therapeutic agents with improved pharmacological profiles. As our understanding of the roles of proteases in disease deepens, the demand for sophisticated chemical tools and building blocks like Fmoc-L-leucinol will only continue to grow, driving further innovation in the field of medicinal chemistry.

References

-

Schmidt, M., et al. (2008). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. Journal of Combinatorial Chemistry, 10(5), 733-744. [Link]

-

Lee, J., et al. (2004). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 14(7), 1637-1640. [Link]

-

Woo, J., et al. (1995). Synthesis of peptide aldehyde derivatives as selective inhibitors of human cathepsin L and their inhibitory effect on bone resorption. Bioorganic & Medicinal Chemistry Letters, 5(14), 1501-1504. [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

-

Basanagouda, M., et al. (2010). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Letters in Organic Chemistry, 7(5), 384-390. [Link]

-

Wang, Y., et al. (2015). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules, 20(10), 18049-18066. [Link]

-

Lee, J., et al. (2009). Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction. Journal of the American Chemical Society, 131(49), 17842-17851. [Link]

-

Peptide Machines. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

McKerrow, J. H., et al. (2022). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry, 65(1), 247-259. [Link]

-

Gáspári, Z., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(50), 29938-29949. [Link]

-

Donkor, I. O., et al. (2003). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 13(4), 651-654. [Link]

-

Ovaa, H., et al. (2003). A ubiquitin-based probe that specifically labels deubiquitinating enzymes. Angewandte Chemie International Edition, 42(29), 3626-3629. [Link]

-

Akondi, S. M., et al. (2011). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Bioorganic & Medicinal Chemistry Letters, 21(13), 3913-3917. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Sasaki, T., et al. (1989). Inhibitory Effect of di- and Tripeptidyl Aldehydes on Calpains and Cathepsins. Journal of Enzyme Inhibition, 3(2), 111-119. [Link]

-

Rock, K. L., et al. (1995). Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway. The Journal of Immunology, 155(4), 1771-1777. [Link]

-

Subirós-Funosas, R., et al. (2015). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 21(8), 644-650. [Link]

-

McKerrow, J. H., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. ACS Infectious Diseases, 8(8), 1629-1639. [Link]

-

Angliker, H., et al. (1988). Inactivation of calpain by peptidyl fluoromethyl ketones. Biochemical Journal, 254(3), 921-924. [Link]

-

Reddy, K. L., et al. (2000). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry, 65(25), 8564-8569. [Link]

-

Brimble, M. A., et al. (2008). Supporting Information for: A concise synthesis of the C-terminal macrocyclic tetrapeptide of laxaphycin B. The Royal Society of Chemistry. [Link]

-

Burger, K., et al. (2008). Supporting Information for: A novel entry to trifluoromethyl-substituted prolines and pipecolic acids. Wiley-VCH. [Link]

-

Lorthiois, E., et al. (1997). Synthesis of peptide aldehydes. Bioorganic & Medicinal Chemistry Letters, 7(1), 93-96. [Link]

-

Regalado, E. L., et al. (2012). Direct chiral separation of N-fluorenylmethoxycarbonyl α-amino acids by HPLC for determination of enantiomeric purity. Journal of Separation Science, 35(14), 1773-1782. [Link]

-

Sandomenico, A., et al. (2021). Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. Molecules, 26(16), 4983. [Link]

- Gante, J. (1994). Reactive Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 231-267). Thieme.

-

McKerrow, J. H., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. ACS Infectious Diseases, 8(8), 1629-1639. [Link]

-

Géhin, C., et al. (1996). Effect of peptide aldehydes with IL-1 beta converting enzyme inhibitory properties on IL-1 alpha and IL-1 beta production in vitro. Life Sciences, 58(20), 1739-1746. [Link]

-

Jóźwiak, K., et al. (2021). Amino Acid and Peptide-Based Antiviral Agents. Molecules, 26(20), 6245. [Link]

-

Wang, K. K. (1993). Developing selective inhibitors of calpain. Trends in Pharmacological Sciences, 14(1), 2-4. [Link]

-

Saito, K., et al. (1993). Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. Journal of Biochemistry, 113(4), 429-432. [Link]

Sources

- 1. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of peptide aldehyde derivatives as selective inhibitors of human cathepsin L and their inhibitory effect on bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phenomenex.com [phenomenex.com]

An In-Depth Technical Guide to Fmoc-L-leucinol: Properties, Synthesis, and Strategic Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise construction of complex molecular architectures is paramount. Among the specialized reagents that enable this precision, N-α-(9-Fluorenylmethoxycarbonyl)-L-leucinol, commonly known as Fmoc-L-leucinol, stands out as a pivotal building block. This N-protected amino alcohol, derived from the natural amino acid L-leucine, is instrumental in advanced applications that extend beyond conventional peptide synthesis. Its unique structure, featuring a terminal hydroxyl group instead of a carboxylic acid, opens synthetic pathways to novel therapeutic agents, including peptide alcohols and other complex natural products.[1][2]

This guide provides an in-depth technical overview of Fmoc-L-leucinol for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, delve into its strategic importance in solid-phase synthesis, provide a detailed experimental protocol for its application, and discuss its broader impact on pharmaceutical innovation.

Part 1: Core Physicochemical and Structural Properties

The efficacy and reliability of any chemical synthesis are fundamentally tied to the quality and well-defined properties of the starting materials. Fmoc-L-leucinol is a white, crystalline powder characterized by high purity and stability, making it a dependable reagent in multi-step synthetic workflows.[1]

The defining feature of this molecule is the Fmoc (9-fluorenylmethyloxycarbonyl) group attached to the nitrogen atom of L-leucinol. The Fmoc group is a base-labile protecting group, stable under acidic conditions but readily cleaved by secondary amines like piperidine.[3][4] This orthogonality is the cornerstone of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy, as it allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the resin linkage.[]

The quantitative properties of Fmoc-L-leucinol are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₅NO₃ | [1][6][7][8] |

| Molecular Weight | 339.43 g/mol | [6][7] |

| CAS Number | 139551-83-0 | [1][6][7] |

| Appearance | White powder | [1] |

| Melting Point | 131-134 °C | [1] |

| Purity (typical) | ≥98% (HPLC) | [1] |

| Storage Temperature | 0–8 °C | [1] |

Part 2: Strategic Importance in Advanced Synthesis

While Fmoc-L-leucine is a staple for incorporating leucine into a peptide sequence, the choice of Fmoc-L-leucinol is a deliberate, strategic decision driven by the desire to create molecules with distinct functionalities. Peptides containing a C-terminal alcohol, known as peptide alcohols, often exhibit unique biological activities and improved pharmacokinetic profiles, including enhanced resistance to degradation by carboxypeptidases.

The primary causality for selecting Fmoc-L-leucinol is its utility as a precursor for C-terminal peptide alcohols in SPPS.[2] Standard SPPS protocols are designed to anchor the C-terminal carboxylic acid of the first amino acid to a resin. The absence of this carboxylic group in Fmoc-L-leucinol necessitates a different immobilization strategy, typically by attaching its hydroxyl group to a specialized resin like 2-chlorotrityl chloride resin. This approach transforms the synthetic endpoint, yielding a peptide alcohol upon cleavage instead of a peptide acid or amide. This is critical in drug development, where modifying the C-terminus can significantly impact a peptide's stability, solubility, and bioactivity.[9][10]

Part 3: Experimental Protocol: Solid-Phase Synthesis of a Dipeptide Alcohol

This section provides a validated, step-by-step protocol for the synthesis of a model dipeptide alcohol (e.g., Ala-Leu-ol) using Fmoc-L-leucinol as the foundational building block on a solid support. The protocol is designed to be self-validating, with integrated checkpoints to ensure reaction completion.

Objective: To synthesize H-Ala-Leu-ol via Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

-

Resin: 2-Chlorotrityl chloride resin (100-200 mesh)

-

Starting Material: Fmoc-L-leucinol

-

Amino Acid: Fmoc-L-alanine (Fmoc-Ala-OH)

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Reagents:

-

Diisopropylethylamine (DIPEA)

-

Piperidine

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a 95:2.5:2.5 ratio.

-

Step-by-Step Methodology

Step 1: Resin Swelling and Immobilization of Fmoc-L-leucinol

-

Place 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) into a reaction vessel.

-

Wash the resin with DCM (3x), followed by DMF (3x).

-

Swell the resin in DMF for 1 hour.[11]

-

Dissolve Fmoc-L-leucinol (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM/DMF.

-

Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Causality: The hydroxyl group of Fmoc-L-leucinol displaces the chloride on the trityl resin, forming a stable ether linkage. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.

-

To cap any remaining active sites, add a small amount of methanol and agitate for 30 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents.

Step 2: N-terminal Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[11]

-

Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution. Agitate for an additional 15 minutes.

-

Trustworthiness Check: The completion of Fmoc cleavage can be monitored quantitatively by UV spectroscopy of the drained piperidine solution, which contains the dibenzofulvene-piperidine adduct, a strong chromophore.[4][12]

-

Wash the resin extensively with DMF (5-7x) to ensure complete removal of piperidine.

Step 3: Coupling of the Second Amino Acid (Fmoc-Ala-OH)

-

In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents) by dissolving it with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Allow to stand for 5-10 minutes.

-

Expertise Insight: Pre-activation is crucial for efficient peptide bond formation. HATU is a highly effective coupling reagent that minimizes side reactions and is particularly useful for preventing racemization.

-

Add the activated amino acid solution to the deprotected, resin-bound leucinol.

-

Agitate for 1-2 hours at room temperature.

-

Trustworthiness Check: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 4: Final Cleavage and Product Isolation

-

Perform a final Fmoc deprotection as described in Step 2 to yield the free N-terminus of the dipeptide alcohol.

-

Wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2 hours.

-

Causality: TFA cleaves the ether linkage to the trityl resin. TIS acts as a scavenger to capture the reactive trityl cations, preventing side reactions with the product.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide alcohol by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and dry the white solid.

-

Purify the crude product using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.

Part 4: Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the solid-phase synthesis of a dipeptide alcohol using Fmoc-L-leucinol.

Caption: Workflow for the solid-phase synthesis of a dipeptide alcohol.

Part 5: Broader Applications and Future Outlook

The utility of Fmoc-L-leucinol is not confined to peptide synthesis. Its unique structure makes it a valuable intermediate in several other areas of research and development:

-

Drug Development: Beyond peptides, it serves as a chiral building block for the synthesis of complex small-molecule drugs, where the stereochemistry and hydrophobicity of the leucine side chain are critical for target binding.[1]

-

Bioconjugation: The hydroxyl group provides a convenient handle for linking biomolecules to other entities, such as surfaces or drug delivery systems, to create targeted therapeutics.[1][9]

-

Material Science: Fmoc-amino alcohols can be used to create functional materials like hydrogels, which have applications in tissue engineering and controlled drug release.[1]

As the pharmaceutical industry continues to explore therapeutics beyond small molecules, the demand for specialized building blocks like Fmoc-L-leucinol will grow. Its role in enhancing the "drug-like" properties of peptides—improving stability, modulating activity, and enabling novel delivery mechanisms—positions it as a cornerstone reagent for future innovation in medicine.

References

-

FMOC-L-LEUCINOL, CasNo.139551-83-0. LookChem. [Link]

-

Fmoc-Leucinol [139551-83-0]. Aapptec Peptides. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Watasen. [Link]

-

Fmoc-leucine | C21H23NO4 | CID 1549133. PubChem - NIH. [Link]

-

Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Fengchen. [Link]

-

Fmoc-L-Leucine: Your Essential Peptide Synthesis Partner. LinkedIn. [Link]

-

Solid-Phase Synthesis of Peptide Alcohols. Organic Chemistry Portal. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

-

How High Purity Fmoc-L-Leucine Enhances Peptide Synthesis Efficiency. LinkedIn. [Link]

-

MSDS - Safety Data Sheet. Anaspec. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chempep.com [chempep.com]

- 6. scbt.com [scbt.com]

- 7. FMOC-L-LEUCINOL, CasNo.139551-83-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. luxembourg-bio.com [luxembourg-bio.com]

A Comprehensive Technical Guide to the Solubility of Fmoc-L-leucinol in DMF and Other Organic Solvents

Abstract

This in-depth technical guide provides a thorough examination of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucinol (Fmoc-L-leucinol), a critical building block in peptide synthesis and medicinal chemistry. While specific quantitative solubility data for Fmoc-L-leucinol is not extensively published, this guide synthesizes established principles of Fmoc-amino acid chemistry, data from structurally similar compounds, and field-proven methodologies to offer a robust framework for its use. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, actionable protocols for the effective dissolution and application of Fmoc-L-leucinol in various organic solvents.

Introduction: The Role and Physicochemical Nature of Fmoc-L-leucinol

Fmoc-L-leucinol is a pivotal amino alcohol derivative employed in the synthesis of complex peptides and other specialized chemical entities.[1] The presence of the bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a defining feature, lending the molecule significant nonpolar character. This group is instrumental in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability to basic reagents like piperidine. The L-leucinol portion of the molecule contributes a primary alcohol and an isobutyl side chain, which also influences its interactions with various solvents. Understanding the interplay between the large, nonpolar Fmoc group and the polar alcohol function is key to predicting and manipulating its solubility.

Key Physicochemical Properties of Fmoc-L-leucinol:

-

Molecular Formula: C₂₁H₂₅NO₃[1]

-

Molecular Weight: 339.4 g/mol [1]

-

Appearance: White powder[1]

-

Melting Point: 131-134 °C[1]

Core Principles of Fmoc-L-leucinol Solubility

The solubility of Fmoc-L-leucinol is primarily dictated by the balance of its hydrophobic and hydrophilic regions and the physicochemical properties of the solvent. The large, aromatic Fmoc group dominates the molecule's character, generally leading to good solubility in many organic solvents.[2]

The "Like Dissolves Like" Principle in Action

-

Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving Fmoc-L-leucinol. Their high polarity effectively solvates the polar regions of the molecule, while their organic nature accommodates the large, nonpolar Fmoc group. These solvents are the industry standard for SPPS for this reason.[3]

-

Chlorinated Solvents: Dichloromethane (DCM) is another commonly used solvent. While generally a good solvent for Fmoc-protected compounds, its lower polarity compared to DMF may result in slightly lower solubility for more polar derivatives.

-

Ethereal Solvents: Solvents such as Tetrahydrofuran (THF) can be used, but their solvating power for Fmoc-amino acid derivatives is often lower than that of DMF or NMP.[2]

-

Protic Solvents: Alcohols like ethanol and methanol can dissolve Fmoc-L-leucinol, largely due to their ability to form hydrogen bonds with the hydroxyl group. However, the large nonpolar Fmoc group can limit high solubility. For the related compound Fmoc-L-leucine, solubility in ethanol is approximately 30 mg/mL.[4][5]

-

Aqueous Solutions: Fmoc-L-leucinol is expected to be sparingly soluble in water. The dominant hydrophobic nature of the Fmoc group significantly limits its solubility in aqueous media.[6]

Factors Influencing Solubility

Several experimental factors can influence the dissolution of Fmoc-L-leucinol:

-

Temperature: For most solid solutes, solubility increases with temperature. Gentle warming can be an effective strategy to dissolve Fmoc-L-leucinol, but caution must be exercised to avoid potential degradation.[7]

-

Purity of the Solute and Solvent: Impurities in either the Fmoc-L-leucinol or the solvent can negatively impact solubility. The presence of water in hygroscopic solvents like DMF can be particularly detrimental.

-

Particle Size: Smaller particle sizes will dissolve more rapidly due to a larger surface area, although this does not affect the equilibrium solubility.[7]

-

Agitation: Methods such as vortexing, stirring, or sonication can significantly increase the rate of dissolution by breaking up solid aggregates and improving the interaction between the solute and solvent.

Qualitative and Estimated Quantitative Solubility of Fmoc-L-leucinol

| Solvent | Solvent Type | Qualitative Solubility | Estimated Solubility Range (mg/mL) | Rationale & Field Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | > 30 | The standard and most effective solvent for SPPS, known for its excellent ability to dissolve Fmoc-amino acid derivatives. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | > 30 | A common alternative to DMF with similar or sometimes superior solvating properties, particularly for aggregating sequences. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | ~ 30 | A very strong solvent, often used to create concentrated stock solutions or to dissolve particularly difficult compounds. |

| Dichloromethane (DCM) | Chlorinated | Soluble | 10 - 30 | Good solubility, but may be slightly less effective than DMF or NMP for achieving high concentrations. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | 5 - 15 | Can be used, but generally less effective than the more polar aprotic solvents. |

| Ethanol (EtOH) | Polar Protic | Soluble | ~ 30 | The hydroxyl group of ethanol can interact with the leucinol moiety, aiding solubility. |

| Methanol (MeOH) | Polar Protic | Soluble | 20 - 30 | Similar to ethanol, provides good solubility. |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | 5 - 15 | Less effective than DMF; often used in purification (RP-HPLC) rather than as a primary dissolution solvent. |

| Water | Aqueous | Sparingly Soluble | < 0.1 | The large hydrophobic Fmoc group severely limits aqueous solubility. |

Experimental Protocol: Determination of Fmoc-L-leucinol Solubility via the Shake-Flask Method

For applications requiring precise solubility data, the gold-standard isothermal shake-flask method should be employed. This protocol provides a self-validating system for determining the equilibrium solubility of Fmoc-L-leucinol in a given solvent at a specific temperature.

Materials and Equipment

-

Fmoc-L-leucinol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of Fmoc-L-leucinol to a sealed vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should remain visible. b. Repeat for each solvent to be tested.

-

Equilibration: a. Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Agitate the samples for 24-48 hours to ensure that equilibrium is reached.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. b. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any particulate matter. c. Precisely dilute the filtered supernatant with the same solvent to a concentration suitable for HPLC analysis.

-

HPLC Analysis and Quantification: a. Prepare a series of standard solutions of Fmoc-L-leucinol of known concentrations in the solvent of interest to generate a calibration curve. b. Analyze the standard solutions and the diluted sample by HPLC, monitoring at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm). c. Determine the concentration of Fmoc-L-leucinol in the diluted sample by comparing its peak area to the calibration curve. d. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Visualization of Solvent Selection Workflow

The choice of solvent is a critical decision in any experimental design involving Fmoc-L-leucinol. The following diagram illustrates a logical workflow for solvent selection based on common laboratory applications.

Caption: Logical workflow for selecting an appropriate solvent for Fmoc-L-leucinol.

Troubleshooting Common Solubility Issues

Even with appropriate solvent selection, challenges can arise. The following diagram outlines a troubleshooting process for addressing common solubility problems.

Caption: A step-by-step guide to resolving common solubility challenges.

Conclusion

Fmoc-L-leucinol demonstrates favorable solubility in a range of polar aprotic and protic organic solvents, with DMF, NMP, and DMSO being particularly effective. This guide provides a foundational understanding of its solubility characteristics, grounded in the principles of its chemical structure. While quantitative data remains sparse, the provided qualitative assessments and, most importantly, the detailed experimental protocol for solubility determination, empower researchers to make informed decisions and optimize their experimental conditions. By following the outlined methodologies and troubleshooting workflows, scientists can confidently and effectively utilize Fmoc-L-leucinol in their synthetic endeavors.

References

-

Chem-Impex. (n.d.). Fmoc-L-leucinol. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]

-

Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

-

Zhao, L., et al. (2025). Solubility of Fmoc‑l‑Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Figshare. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

Zhao, L., et al. (2025). Solubility of Fmoc-l-Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Chen, X., et al. (2025). Solubility of Fmoc‑l‑glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Figshare. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Fmoc-Leucinol. Retrieved from [Link]

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]

-

ACS Publications. (2024). Solubility of Fmoc-l-valine in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. Retrieved from [Link]

-

Zhao, L., et al. (2025). Solubility of Fmoc- l -Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. ResearchGate. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

An In-depth Technical Guide to the Storage and Stability of Fmoc-L-leucinol

Introduction

Fmoc-L-leucinol, a derivative of the amino acid L-leucine, is a pivotal building block in modern synthetic chemistry.[1] Its structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it an invaluable asset in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics.[2][3] The stability and purity of this reagent are paramount, as any degradation can directly impact the efficiency of coupling reactions, introduce impurities, and ultimately compromise the integrity of the final synthetic product. This guide provides an in-depth analysis of the chemical properties, optimal storage conditions, and critical stability factors for Fmoc-L-leucinol, offering researchers and drug development professionals the foundational knowledge required for its effective use.

Core Chemical and Physical Properties

A precise understanding of Fmoc-L-leucinol's properties is the cornerstone of its proper handling. The compound is a white, crystalline powder under standard conditions.[2] Its key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 139551-83-0 | [1][2][4] |

| Molecular Formula | C₂₁H₂₅NO₃ | [1][2][4] |

| Molecular Weight | 339.43 g/mol | [1][2] |

| Appearance | White Powder / Crystalline Solid | [2][4] |

| Melting Point | 131-134 °C | [2] |

| Purity (Typical) | ≥ 98% (HPLC) | [2] |

The Chemistry of Stability: Understanding the Structure

The stability of Fmoc-L-leucinol is intrinsically linked to its two primary chemical moieties: the Fmoc protecting group and the L-leucinol core. Understanding their individual vulnerabilities is key to preventing degradation.

The Fmoc Protecting Group: A Double-Edged Sword

The Fmoc group is prized in peptide synthesis for its stability under acidic conditions and its clean, rapid removal under basic conditions. This base-lability, however, is also its primary degradation pathway. The mechanism involves a β-elimination reaction, typically initiated by a secondary amine like piperidine, which abstracts the acidic proton on the fluorenyl ring.[5] This leads to the irreversible cleavage of the protecting group.

Causality Insight: Exposure to even trace amounts of basic substances in solvents, on glassware, or in the storage atmosphere can initiate this deprotection cascade. This is the most critical chemical liability of the compound during storage and handling.

Caption: Base-catalyzed degradation of the Fmoc group.

The L-leucinol Core

The L-leucinol moiety, an amino alcohol, is generally stable. However, like all organic molecules, it is susceptible to oxidation, particularly in the presence of strong oxidizing agents.[4] Thermal stress can also lead to decomposition, primarily breaking down into oxides of carbon (CO, CO₂) and nitrogen (NOx).[4]

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities, a multi-faceted approach to storage is required to ensure long-term stability and purity.

Storage of Solid Fmoc-L-leucinol

Conflicting information exists in vendor-supplied literature, with some recommending room temperature[6][7] and others refrigeration (0-8 °C).[2]

Expert Recommendation: For long-term storage (> 6 months) and to maximize shelf-life, storing solid Fmoc-L-leucinol under refrigerated conditions (2-8 °C) is the superior practice. While the material is stable at ambient temperature for shorter periods, refrigeration minimizes the kinetic rate of any potential degradation pathway.

A summary of best practices is presented below:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows all potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolytic and oxidative degradation. |

| Container | Tightly sealed, amber glass vial. | Prevents exposure to moisture, air, and light. |

| Location | Dry, well-ventilated, and dark area. | Protects from environmental factors.[4] |

Handling and Storage of Fmoc-L-leucinol in Solution

Solutions of Fmoc-L-leucinol are significantly less stable than the solid material, particularly in protic or aqueous solvents.

-

Solvent Selection: For stock solutions, use high-purity, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][7]

-

Aqueous Solutions: Avoid. Fmoc-L-leucinol is sparingly soluble in aqueous buffers, and such solutions should be prepared fresh and used immediately. Storing aqueous solutions for more than a day is not recommended due to the risk of hydrolysis.[6][7]

-

Stock Solution Storage: Prepare concentrated stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20 °C or below. Ensure vials are tightly sealed to prevent moisture condensation upon removal from the freezer.

Experimental Workflow: Purity Assessment Over Time

To ensure the integrity of your starting material, especially from a previously opened container, a periodic purity check is a self-validating protocol. The most common method is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh ~1 mg of Fmoc-L-leucinol and dissolve it in 1 mL of a 1:1 acetonitrile:water mixture to create a 1 mg/mL stock.

-

Instrumentation: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% Acetonitrile

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 20-30 minutes.

-

Detection: Monitor the elution profile using a UV detector at wavelengths of 265 nm and 300 nm, which are characteristic of the Fmoc group.[7]

-

Analysis: Integrate the peak areas. The purity is calculated as the area of the main Fmoc-L-leucinol peak divided by the total area of all peaks. A pure sample should exhibit a single major peak. The appearance of new, earlier-eluting peaks may indicate the presence of free leucinol (from deprotection).

Caption: HPLC workflow for assessing Fmoc-L-leucinol purity.

Summary of Best Practices

To maintain the long-term stability and integrity of Fmoc-L-leucinol, adhere to the following guidelines.

| Do | Do Not |

| Store solid at 2-8 °C under an inert atmosphere. | Do not store in a frequently opened container. |

| Use anhydrous, aprotic solvents (DMF, DMSO) for stock solutions. | Do not use aqueous buffers for storage.[6][7] |

| Aliquot stock solutions and store at -20 °C or below. | Do not repeatedly freeze-thaw a stock solution. |

| Handle with appropriate PPE (gloves, safety glasses). [4] | Do not expose to strong bases or oxidizing agents.[4] |

| Perform periodic HPLC purity checks on older reagents. | Do not assume purity without verification. |

| Keep containers tightly sealed and protected from light. | Do not leave the container open to the atmosphere. |

By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the reliability of their Fmoc-L-leucinol, leading to more consistent, reproducible, and successful synthetic outcomes.

References

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Fmoc-Leucinol. Retrieved from [Link]

- Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(9), 1143. (Note: While not directly cited in the text, this source provides background on Fmoc deprotection mechanisms discussed).

Sources

A Technical Guide to the Physicochemical Characterization of Fmoc-L-leucinol: Physical Appearance and Melting Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Fluorenylmethoxy)carbonyl-L-leucinol, commonly abbreviated as Fmoc-L-leucinol, is a pivotal building block in the field of peptide chemistry and medicinal chemistry. As an Fmoc-protected amino alcohol, it serves as a crucial intermediate in the synthesis of complex peptides, peptidomimetics, and other chiral molecules.[1] Its structural features are particularly valuable in the development of peptide-based therapeutics, where precise control over the amino acid sequence and stereochemistry is paramount for biological activity and selectivity.[1] This guide provides an in-depth examination of two fundamental physicochemical properties of Fmoc-L-leucinol: its physical appearance and melting point. A thorough understanding of these characteristics is essential for identity confirmation, purity assessment, and successful integration into synthetic workflows.

Physicochemical Properties of Fmoc-L-leucinol

The accurate characterization of a starting material is a cornerstone of reproducible and reliable research. For Fmoc-L-leucinol, its appearance and melting point are primary indicators of its identity and purity.

Physical Appearance

Fmoc-L-leucinol is consistently described as a white to off-white solid .[2] In its pure form, it typically appears as a crystalline powder. Visual inspection should confirm the absence of significant color, which could indicate the presence of impurities or degradation products.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range at which the substance transitions from the solid to the liquid phase. It is a critical parameter for both identification and purity assessment. For Fmoc-L-leucinol, reported melting points show some variation, which underscores the importance of careful measurement and interpretation.

| Property | Reported Value | Source(s) |

| Melting Point | 131-134 °C | Chem-Impex |

| Melting Point | 112-113 °C | ChemicalBook |

Note: The CAS Number for Fmoc-L-leucinol is 139551-83-0, its molecular formula is C₂₁H₂₅NO₃, and its molecular weight is 339.43 g/mol .[3]

Understanding Melting Point Discrepancies

The observed variance in the reported melting points of Fmoc-L-leucinol can be attributed to several factors, a common phenomenon for many organic compounds. As a Senior Application Scientist, it is crucial to understand the underlying principles that govern these variations to ensure the integrity of your experimental work.

-

Purity of the Sample : The presence of impurities is the most common cause of a depressed and broadened melting point range.[4][5][6] Even small amounts of contaminants can disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[4][7] Therefore, a lower and broader melting range compared to a reference value often suggests a less pure sample.

-

Polymorphism : Some compounds can exist in different crystalline forms, known as polymorphs.[8][9] These different crystal structures have distinct lattice arrangements and, consequently, different melting points.[8][9] It is plausible that the different reported values for Fmoc-L-leucinol could be due to the presence of different polymorphs.

-

Experimental Technique : The method and instrumentation used for melting point determination can also introduce variability. Factors such as the heating rate, the accuracy of the thermometer, and how the sample is packed into the capillary tube can all influence the observed melting point.[8] A slower heating rate generally provides a more accurate measurement.[6]

Experimental Protocol: Melting Point Determination of Fmoc-L-leucinol

This protocol outlines a standard method for determining the melting point of a crystalline solid like Fmoc-L-leucinol using a capillary melting point apparatus. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment

-

Fmoc-L-leucinol sample

-

Melting point capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Step-by-Step Methodology

-

Sample Preparation :

-

Ensure the Fmoc-L-leucinol sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[10]

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.[7]

-

-

Packing the Capillary Tube :

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down.[10]

-

Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube (like a glass tube or a cut pipette) onto the benchtop. The impact will pack the sample tightly.[11]

-

The final packed sample height should be between 1-2 mm to ensure a sharp and accurate melting point reading.[7][10]

-

-

Melting Point Measurement :

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended) : If the approximate melting point is unknown, first perform a rapid determination by heating at a fast rate (e.g., 5-10 °C per minute) to get a rough estimate.[10]

-

Accurate Determination : Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as you approach the expected melting point.[11] This slow rate is critical for allowing the system to reach thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts completely (the end of the melting range).

-

-

Data Interpretation :

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of Fmoc-L-leucinol.

Caption: A flowchart outlining the key steps for accurate melting point determination.

Conclusion

The physical appearance and melting point of Fmoc-L-leucinol are fundamental parameters that underpin its use in research and development. A white, crystalline powder with a sharp and consistent melting point is indicative of a high-purity compound suitable for demanding applications like peptide synthesis. By adhering to a rigorous experimental protocol for melting point determination and understanding the factors that can influence this property, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Chemistry For Everyone. (2025, November 1). Why Are Melting Points Inconsistent For Pure Chemistry Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, October 23). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Retrieved from [Link]

-

Quora. (2020, September 9). Do melting points in a compound change? Retrieved from [Link]

-

National Institutes of Health. (2022, November 4). In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, August 20). Are melting points for mixtures of solids ALWAYS below the melting points of the individual components? Retrieved from [Link]

-

University of California, Irvine. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Leucinol [139551-83-0]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. sciencing.com [sciencing.com]

- 5. quora.com [quora.com]

- 6. In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chm.uri.edu [chm.uri.edu]

- 8. youtube.com [youtube.com]

- 9. Supplemental Topics [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Fmoc-L-leucinol: A Chiral Building Block in Modern Synthesis

Abstract

(S)-2-(Fmoc-amino)-4-methylpentan-1-ol, commonly known as Fmoc-L-leucinol, has emerged as a cornerstone chiral building block in contemporary organic synthesis. Its unique structural features, combining the readily cleavable fluorenylmethoxycarbonyl (Fmoc) protecting group with the inherent chirality of L-leucine, render it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of Fmoc-L-leucinol. We will delve into its critical role in peptide chemistry, asymmetric synthesis, and the development of novel chiral ligands and catalysts, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of Chiral Building Blocks

In the realm of pharmaceutical and materials science, the three-dimensional arrangement of atoms within a molecule is paramount to its biological activity and material properties. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a central challenge in modern chemistry.[] Chiral building blocks, such as Fmoc-L-leucinol, are fundamental to this endeavor, providing pre-defined stereocenters that can be incorporated into larger, more complex molecules with a high degree of stereochemical control.[3]

Fmoc-L-leucinol, derived from the natural amino acid L-leucine, offers a robust and versatile platform for asymmetric synthesis. The bulky isobutyl side chain provides steric hindrance that can influence the stereochemical outcome of reactions, while the Fmoc-protected amine and the primary alcohol offer orthogonal handles for further chemical manipulation.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of Fmoc-L-leucinol is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 139551-83-0 | [4][5] |

| Molecular Formula | C₂₁H₂₅NO₃ | [4] |

| Molecular Weight | 339.4 g/mol | [4] |

| Appearance | White powder | [4][6] |

| Melting Point | 131-134 °C | [4] |

| Optical Rotation | [α]D²⁰ = -22 ± 2º (c=1 in DMF) | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). | [7] |

| Storage Conditions | 0-8 °C | [4] |

Safety and Handling: As with all chemical reagents, appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, should be worn when handling Fmoc-L-leucinol.[6] It is crucial to wash hands thoroughly after handling.[6]

Synthesis and Purification of Fmoc-L-leucinol

The most common and efficient synthesis of Fmoc-L-leucinol involves the reduction of the corresponding Fmoc-L-leucine.

Diagram: Synthesis of Fmoc-L-leucinol

Caption: General synthetic route to Fmoc-L-leucinol from Fmoc-L-leucine.

Experimental Protocol: Synthesis of Fmoc-L-leucinol

This protocol outlines a standard laboratory procedure for the synthesis of Fmoc-L-leucinol from Fmoc-L-leucine.

Materials:

-

Fmoc-L-leucine (Fmoc-Leu-OH)

-

Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-L-leucine (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., LiBH₄, 1.5-2.0 equivalents) portion-wise to the stirred solution. Causality: The slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent over-reduction or side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Dilute the mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine. Trustworthiness: This washing sequence effectively removes unreacted starting material, inorganic salts, and byproducts, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Fmoc-L-leucinol.

Core Applications of Fmoc-L-leucinol

Fmoc-L-leucinol's utility spans several key areas of modern chemical synthesis.

Peptide Chemistry and Drug Development

While Fmoc-L-leucine is the direct building block in Solid-Phase Peptide Synthesis (SPPS), Fmoc-L-leucinol serves as a crucial precursor and a versatile tool in peptide-based drug development.[4][8]

-

Synthesis of Peptide Aldehydes: The primary alcohol of Fmoc-L-leucinol can be oxidized to the corresponding aldehyde, Fmoc-L-leucinal. Peptide aldehydes are potent inhibitors of various proteases and are of significant interest in drug discovery.

-

Incorporation of Non-natural Amino Alcohols: Fmoc-L-leucinol can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and novel biological activities.[9] The introduction of D-amino acids or their alcohol derivatives can significantly increase resistance to enzymatic degradation, leading to a longer circulating half-life in biological systems.[10]

-

Bioconjugation: The hydroxyl group provides a convenient handle for attaching peptides to other molecules, such as fluorescent dyes, drug delivery systems, or solid supports.[4][9]

Diagram: Role in Peptide Modification

Caption: Key transformations of Fmoc-L-leucinol in peptide chemistry.

Asymmetric Synthesis: A Versatile Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction.[1] Fmoc-L-leucinol and its derivatives are excellent chiral auxiliaries for a variety of asymmetric transformations.

-

Enantioselective Alkylation: The hydroxyl group of Fmoc-L-leucinol can be attached to a prochiral substrate. The steric bulk of the isobutyl group and the rigid Fmoc moiety then direct the approach of an incoming electrophile, leading to the formation of one enantiomer in excess.[11][12]

-

Diastereoselective Reactions: When attached to a molecule that already contains a stereocenter, the chirality of the leucinol moiety can influence the formation of a new stereocenter with high diastereoselectivity.[13]

-

Synthesis of Chiral Amines and Alcohols: The inherent chirality of Fmoc-L-leucinol can be transferred to new molecules, enabling the synthesis of other valuable chiral building blocks.[14][15][16]

Chiral Ligands and Catalysts

The development of new chiral ligands is crucial for advancing asymmetric catalysis.[] The nitrogen and oxygen atoms in Fmoc-L-leucinol can act as coordinating atoms for metal centers, making it an attractive scaffold for the synthesis of chiral ligands.[18][19] These ligands, when complexed with a metal, can catalyze a wide range of enantioselective reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions.

Key Experimental Workflow: Fmoc Deprotection

The removal of the Fmoc group is a fundamental step in many synthetic sequences involving Fmoc-L-leucinol.[20]

Diagram: Fmoc Deprotection Workflow

Caption: Standard workflow for the deprotection of the Fmoc group.

Experimental Protocol: Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group.[21][22]

Materials:

-

Fmoc-protected substrate (e.g., Fmoc-L-leucinol derivative)

-

Piperidine

-

Dimethylformamide (DMF)

Procedure:

-

Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Reaction: To the Fmoc-protected substrate, add the 20% piperidine in DMF solution. The reaction is typically rapid and can be completed in 3-15 minutes at room temperature.[21] Expertise & Experience: The reaction time can be optimized based on the specific substrate. For substrates prone to side reactions, shorter deprotection times are recommended.[23]

-

Reaction Monitoring: The progress of the deprotection can be monitored by TLC or by observing the disappearance of the UV absorbance of the Fmoc group.

-

Work-up:

-

For solution-phase synthesis: After completion, the reaction mixture is typically diluted with an organic solvent and washed with water or an acidic solution to remove piperidine and the dibenzofulvene-piperidine adduct.

-

For solid-phase synthesis: The resin is drained and washed thoroughly with DMF to remove the reagents and byproducts.[21] Trustworthiness: Thorough washing is critical to prevent the residual piperidine from deprotecting the next Fmoc-protected amino acid in the subsequent coupling step.[24]

-

Conclusion and Future Outlook

Fmoc-L-leucinol has solidified its position as a versatile and indispensable chiral building block in modern organic synthesis. Its applications in peptide chemistry, asymmetric synthesis, and the development of chiral ligands and catalysts have significantly contributed to the advancement of drug discovery and materials science.[4][25] The continued exploration of new synthetic methodologies and applications for Fmoc-L-leucinol and its derivatives will undoubtedly lead to the creation of novel and complex molecules with significant therapeutic and technological potential.

References

-

Fmoc-L-leucinol. Chem-Impex.

-

Application Notes and Protocols: Fmoc-D-Leu-OH in Drug Discovery. Benchchem.

-

Fmoc-D-leucinol. Chem-Impex.

-

MSDS - Safety Data Sheet.

-

How High Purity Fmoc-L-Leucine Enhances Peptide Synthesis Efficiency.

-

Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

-

Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Fengchen.

-

Focus on FMOC chemistry. LGC Standards.

-

The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.

-

Application Notes and Protocols for the Use of Fmoc-D-Leu-OH in Peptide Library Synthesis. Benchchem.

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH.

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.

-

Synthesis of chiral peptide nucleic acids using Fmoc chemistry. ResearchGate.

-

The Chemical Properties and Applications of Fmoc-Leu-OH (CAS 35661-60-0).

-

Fmoc-Ile-OH: The Key to Efficient Peptide Synthesis & Drug Development.

-

Green Chemistry - In situ Fmoc removal.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. ResearchGate.

-

Fmoc Amino Acids for SPPS. AltaBioscience.

-

Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH.

-

Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. PMC - NIH.

-

Precision Chiral Building Block Synthesis. BOC Sciences.

-

Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)-L-leucinate. Benchchem.

-

Fmoc-L-leucine. Chem-Impex.

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.

-

Fmoc-Leucinol [139551-83-0]. Aapptec Peptides.

-

Fmoc-Isoleucinol: A Cornerstone Pharmaceutical Intermediate for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

Enantioselective synthesis of ( L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary. ResearchGate.

-

Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine. ResearchGate.

-

Chiral Auxiliary for the Synthesis of Optically Active Amino Acids. TCI Chemicals.

-

Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. ResearchGate.

-

Chiral auxiliary. Wikipedia.

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.

-

Structural diversity of vicinal amino alcohols. ResearchGate.

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.

-

Chiral Catalysts & Ligands. Sigma-Aldrich.

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.

-

Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry - ACS Publications.

-

Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. ChemRxiv.

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group.

-

Amino Acid Derivatives for Peptide Synthesis.

-

Diverse Chiral Ligand Synthesis Services. BOC Sciences.

-

Applications of planar-chiral heterocycles as ligands in asymmetric catalysis. PubMed - NIH.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Applications of planar-chiral heterocycles as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 21. benchchem.com [benchchem.com]

- 22. chem.uci.edu [chem.uci.edu]

- 23. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

- 25. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-L-leucinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-leucinol, a derivative of the amino acid L-leucine, is a pivotal building block in contemporary peptide synthesis and medicinal chemistry.[1] Its fluorenylmethoxycarbonyl (Fmoc) protecting group affords stability and enables its selective incorporation into complex peptide sequences, which is fundamental in the development of peptide-based therapeutics.[1] As its application in drug discovery and materials science expands, a thorough understanding of its chemical properties and associated handling precautions is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety data for Fmoc-L-leucinol, grounded in the principles of chemical reactivity and laboratory best practices, to empower researchers with the knowledge for its safe and effective use.

Chemical & Physical Properties

A foundational understanding of the physicochemical properties of Fmoc-L-leucinol is essential for its proper handling and storage.

| Property | Value | Source |

| Chemical Name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methylpentan-1-ol | AAPPTec |

| Synonyms | Nα-Fmoc-L-leucinol, Fmoc-Leu-ol | [2][3] |

| CAS Number | 139551-83-0 | [2][3] |

| Molecular Formula | C₂₁H₂₅NO₃ | [2][3] |

| Molecular Weight | 339.4 g/mol | [3] |

| Appearance | White powder / Crystalline solid | [3] |

| Melting Point | 131-134 °C | [3] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol. Sparingly soluble in aqueous buffers. | Chem-Impex, Cayman Chemical |

| Storage | Store at 0-8 °C in a dry, well-ventilated area. Keep container tightly closed. | [3] |